molecular formula C12H12N2O2S B4611022 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4611022
M. Wt: 248.30 g/mol
InChI Key: AUQIYEJVOFEAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11(14-12-13-7-9-17-12)6-8-16-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIYEJVOFEAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 3-phenoxypropanoic acid with 2-aminothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phenoxy group and thiazole ring are susceptible to oxidation under specific conditions.

Reagent/ConditionsReaction OutcomeSource
KMnO₄ (acidic/basic medium)Oxidation of phenoxy to quinone derivatives; partial oxidation of thiazole sulfur to sulfoxide/sulfone
H₂O₂ (catalytic Fe³⁺)Selective oxidation of thiazole ring to form thiazole N-oxide derivatives

Key Findings :

  • Oxidation of the phenoxy group typically requires strong oxidizing agents (e.g., KMnO₄), yielding quinones or phenolic acids.

  • Thiazole sulfur oxidation to sulfoxides/sulfones occurs under mild peroxide conditions .

Reduction Reactions

The amide bond and aromatic systems participate in reduction reactions.

Reagent/ConditionsReaction OutcomeSource
LiAlH₄ (anhydrous ether)Reduction of amide to amine: yields 3-phenoxypropanamine and thiazole-2-amine
H₂/Pd-CHydrogenation of phenoxy benzene to cyclohexanol derivative

Key Findings :

  • LiAlH₄ selectively reduces the amide group without affecting the thiazole ring.

  • Catalytic hydrogenation modifies the phenoxy aromatic ring but leaves the thiazole intact.

Nucleophilic Substitution

The phenoxy group undergoes substitution reactions, while the thiazole ring participates in electrophilic substitution.

Reagent/ConditionsReaction OutcomeSource
NH₃/EtOH (reflux)Replacement of phenoxy with amino group via SNAr mechanism
Cl₂/FeCl₃Electrophilic chlorination at thiazole C-5 position

Key Findings :

Hydrolysis Reactions

The amide bond is hydrolyzed under acidic or basic conditions.

Reagent/ConditionsReaction OutcomeSource
6M HCl (reflux)Acidic hydrolysis to 3-phenoxypropanoic acid and thiazole-2-amine
NaOH/H₂O (100°C)Basic hydrolysis to sodium 3-phenoxypropanoate and thiazole-2-amine

Key Findings :

  • Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl.

  • Hydrolysis products retain biological activity, as seen in analogs.

Coordination Chemistry

The thiazole nitrogen and amide oxygen act as ligands for metal ions.

Metal Ion/ConditionsComplex FormedSource
Cu²⁺ (aqueous ethanol)Tetradentate complex via thiazole N, amide O, and phenoxy O
Fe³⁺ (DMF)Octahedral complex with two ligand molecules

Key Findings :

  • Thiazole nitrogen shows higher coordination affinity than the amide oxygen .

  • Metal complexes exhibit enhanced antimicrobial activity in structural analogs.

Photochemical Reactions

UV irradiation induces unique reactivity in the phenoxy-thiazole system.

ConditionsReaction OutcomeSource
UV (λ = 254 nm, acetone)[2+2] Cycloaddition between thiazole and phenoxy groups
UV/O₂Photooxidation of thiazole to form sulfonic acid derivatives

Key Findings :

  • Photodimerization is stereospecific, yielding cis-cycloadducts .

  • Singlet oxygen mediates thiazole ring oxidation under UV light .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antimicrobial Activity
Research indicates that compounds with thiazole moieties, including 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide, exhibit notable antimicrobial properties. Thiazole derivatives have been shown to interact effectively with bacterial and fungal targets, making them promising candidates for developing new antimicrobial agents . The structural features of thiazoles allow for modifications that can enhance their efficacy against resistant strains.

Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancers. The mechanism of action is thought to involve the inhibition of tubulin polymerization and interference with cellular signaling pathways . In vitro assays have shown that these compounds can induce apoptosis in cancer cells, providing a pathway for further development into therapeutic agents.

Neuropharmacological Applications

Anticonvulsant Activity
Thiazole derivatives are also being investigated for their anticonvulsant properties. Compounds structurally related to this compound have been evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy and thiazole groups can significantly enhance anticonvulsant efficacy .

Anti-inflammatory Effects

Research has shown that thiazole derivatives can modulate inflammatory pathways by inhibiting lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. This suggests a potential application of compounds like this compound in treating inflammatory diseases . The anti-inflammatory activity is attributed to the ability of these compounds to interfere with pro-inflammatory cytokine production.

Synthetic Pathways and Case Studies

The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and cyclization processes. For example:

  • Starting Materials : The synthesis may begin with commercially available phenolic compounds and thiazole derivatives.
  • Reactions : Key reactions include amidation processes where phenoxyacetic acid derivatives react with thiazole amines under controlled conditions.
  • Yield Optimization : Studies have indicated that optimizing reaction conditions such as temperature and pH can significantly improve yields .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleTarget Disease/ConditionReference
AntimicrobialN-(4-substituted phenyl)thiazolesBacterial infections
AnticancerThiazole-pyridine hybridsBreast cancer
AnticonvulsantThiazole-based analogsEpilepsy
Anti-inflammatoryThiazole derivativesInflammatory diseases

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring is known to interact with various biological targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Thiazol-2-yl)propanamide
  • 2-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(1,3-thiazol-2-yl)propanamide
  • 3-(4-Benzyl-1-piperazinyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Uniqueness

3-phenoxy-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other thiazole derivatives and contributes to its specific applications in research and industry.

Biological Activity

3-Phenoxy-N-(1,3-thiazol-2-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current findings on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, linked to a phenoxy moiety and a propanamide group. The molecular formula is C12H12N2OC_{12}H_{12}N_2O with a molecular weight of approximately 220.24 g/mol. Its structure contributes to its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, potentially reducing oxidative stress and inflammation.
  • Anticancer Activity : Thiazole derivatives have been shown to possess anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells by interacting with cellular signaling pathways .
  • Antimicrobial Properties : Preliminary data indicate that this compound may exhibit antimicrobial activity, similar to other thiazole derivatives which have been effective against various bacterial and fungal strains.

Anticancer Activity

Studies have demonstrated that thiazole-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.0
This compoundHepG2 (Liver Cancer)12.5

These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess antimicrobial properties. The following table summarizes the antimicrobial activity observed for similar compounds:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli8 µg/mL
Thiazole Derivative BS. aureus4 µg/mL

While specific data for this compound is limited, its structural similarities suggest potential efficacy against microbial pathogens.

Case Studies and Research Findings

A recent study explored the cytotoxic effects of various thiazole derivatives, including those structurally related to this compound. The results indicated significant activity against multiple cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .

In another investigation focusing on the toxicological profile of related compounds, in silico methods revealed potential harmful effects associated with certain metabolites of thiazole derivatives. These findings highlight the importance of understanding both therapeutic benefits and possible toxicities when considering such compounds for clinical use .

Q & A

What are the optimized synthetic routes for 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide and its derivatives?

Methodological Answer:
The compound is synthesized via a convergent approach:

Electrophile Preparation : React 1,3-thiazol-2-amine with 3-bromopropanoyl chloride to form 3-bromo-N-(1,3-thiazol-2-yl)propanamide (3a) .

Nucleophile Synthesis : Convert aryl acids to ethyl esters, hydrazides, and cyclize to 5-aryl-1,3,4-oxadiazole-2-thiols (7a–e) .

Coupling : Combine electrophiles (e.g., 3a) with nucleophiles (e.g., 7a–e) in polar aprotic solvents to yield target hybrids (8a–h) .
Key Considerations :

  • Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions.
  • Use TLC or HPLC for intermediate purity validation.

How are advanced spectroscopic techniques employed to confirm the structure of this compound derivatives?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3333 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • NMR Analysis :
    • ¹H-NMR : Detect aromatic protons (δ7.61–6.66 ppm) and methylene groups (δ3.50–2.98 ppm) .
    • ¹³C-NMR : Assign quaternary carbons (e.g., C-5′ at δ166.02 ppm) and heterocyclic carbons (e.g., thiazole C-2′′′ at δ155.83 ppm) .
  • Elemental Analysis : Validate molecular formulas (e.g., C₁₅H₁₅N₅O₂S₂ for compound 8g) .

What structure-activity relationship (SAR) trends are observed in alkaline phosphatase inhibition by thiazole-oxadiazole hybrids?

Advanced Analysis:

  • Substituent Effects :

    • Electron-Donating Groups (e.g., 4-methylphenyl in 8d) enhance activity (IC₅₀ = 1.878 mM) by improving hydrophobic interactions .
    • Electron-Withdrawing Groups (e.g., nitro in 8h) reduce potency due to steric hindrance .
  • Data Table :

    CompoundSubstituentIC₅₀ (mM)
    8d4-methyl1.878
    8h3-nitro3.214
    StandardKH₂PO₄5.242

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenoxy-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-phenoxy-N-(1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.